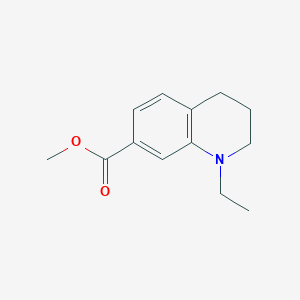![molecular formula C9H11N3 B13664860 6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)
6-Isopropylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 6-Isopropylimidazo[1,2-b]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-6-chloropyridazine and isopropylamine.
Cyclization Reaction: The key step involves the cyclization of 3-amino-6-chloropyridazine with isopropylamine under reflux conditions in the presence of a suitable solvent like ethanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
6-Isopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using alkylating agents like methyl iodide or ethyl bromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of key enzymes, such as kinases, and modulates receptor signaling pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Isopropylimidazo[1,2-b]pyridazine can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family:
Imidazo[1,2-a]pyridine: This compound exhibits similar biological activities but differs in its structural arrangement, leading to variations in its pharmacological properties.
Imidazo[1,2-c]pyrimidine: Another related compound with distinct structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
6-propan-2-ylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-3-4-9-10-5-6-12(9)11-8/h3-7H,1-2H3 |
InChI-Schlüssel |
ZSCGCCLKYHDKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C=CN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)






![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)


![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)

